

Biophysical Characterization of DNP-PEG4-acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DNP-PEG4-acid

Cat. No.: B607168

[Get Quote](#)

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biophysical characteristics of **DNP-PEG4-acid**. This guide includes key physicochemical data, detailed experimental protocols for its conjugation and biophysical analysis, and a visualization of its associated signaling pathway.

Core Properties of DNP-PEG4-acid

DNP-PEG4-acid is a heterobifunctional linker incorporating a 2,4-dinitrophenyl (DNP) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The DNP moiety serves as a well-characterized hapten, enabling strong and specific recognition by anti-DNP antibodies. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the DNP group and the conjugated molecule, minimizing potential steric hindrance. The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, or other biomolecules through the formation of a stable amide bond.

Physicochemical and Biophysical Data Summary

The following table summarizes the key quantitative data for **DNP-PEG4-acid**, compiled from various sources.

Property	Value	Source(s)
Molecular Weight	431.40 g/mol	[1][2]
Molecular Formula	C ₁₇ H ₂₅ N ₃ O ₁₀	[2]
CAS Number	858126-76-8	[2]
Appearance	Solid	[1]
Purity	>96%	
Solubility	Soluble in DMSO	
Storage Conditions	Freeze (<-15 °C), protect from light	

Experimental Protocols

This section provides detailed methodologies for the conjugation of **DNP-PEG4-acid** to a carrier protein and for the biophysical characterization of the resulting conjugate's interaction with an anti-DNP antibody.

Conjugation of DNP-PEG4-acid to a Carrier Protein (e.g., BSA)

This protocol describes the covalent coupling of the carboxylic acid group of **DNP-PEG4-acid** to primary amines (e.g., lysine residues) on a carrier protein like Bovine Serum Albumin (BSA) using EDC/NHS chemistry.

Materials:

- **DNP-PEG4-acid**
- Bovine Serum Albumin (BSA)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)

- 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 4.7-6.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Anhydrous Dimethylsulfoxide (DMSO)
- Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal desalting columns
- Magnetic stirrer and stir bar
- Spectrophotometer

Procedure:

- Prepare a stock solution of **DNP-PEG4-acid**: Dissolve a known mass of **DNP-PEG4-acid** in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
- Prepare the carrier protein solution: Dissolve BSA in MES buffer to a final concentration of 5-10 mg/mL.
- Activate the carboxylic acid group:
 - Add a 5-10 fold molar excess of both EDC and NHS to the **DNP-PEG4-acid** stock solution.
 - Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the reactive NHS ester.
- Conjugation reaction:
 - Slowly add the activated DNP-PEG4-NHS ester solution to the BSA solution while stirring.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS to facilitate the reaction with the primary amines of the protein.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

- Purification of the conjugate:
 - Remove unreacted **DNP-PEG4-acid** and coupling reagents by dialysis against PBS at 4°C with several buffer changes over 24-48 hours, or by using a centrifugal desalting column according to the manufacturer's instructions.
- Characterization of the conjugate:
 - Determine the protein concentration using a standard protein assay (e.g., BCA assay).
 - The degree of labeling (DOL) can be estimated by measuring the absorbance of the DNP group at its maximum absorbance wavelength (around 360 nm) and using the molar extinction coefficient of DNP.

Biophysical Characterization of DNP-PEG4-conjugate and Anti-DNP Antibody Interaction

This protocol provides a general workflow for analyzing the binding kinetics and affinity of an anti-DNP antibody to a DNP-PEG4-conjugate immobilized on an SPR sensor chip.

Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip (or equivalent)
- Amine coupling kit (containing EDC, NHS, and ethanolamine)
- DNP-PEG4-BSA conjugate (ligand)
- Anti-DNP antibody (analyte)
- Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20)
- Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

- Chip Preparation and Ligand Immobilization:
 - Equilibrate the sensor chip with running buffer.
 - Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
 - Inject the DNP-PEG4-BSA conjugate (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.
 - Deactivate any remaining active esters by injecting ethanolamine.
- Analyte Binding Assay:
 - Prepare a series of dilutions of the anti-DNP antibody in running buffer (e.g., ranging from low nM to high μ M concentrations).
 - Inject the different concentrations of the antibody over the immobilized ligand surface at a constant flow rate, followed by a dissociation phase with running buffer.
 - After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound antibody.
- Data Analysis:
 - The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

This protocol outlines the use of ITC to determine the thermodynamic parameters of the interaction between **DNP-PEG4-acid** (or its conjugate) and an anti-DNP antibody in solution.

Materials:

- Isothermal Titration Calorimeter
- **DNP-PEG4-acid** or DNP-PEG4-BSA conjugate (in the syringe)

- Anti-DNP antibody (in the sample cell)
- Matching dialysis buffer for both ligand and analyte (e.g., PBS)

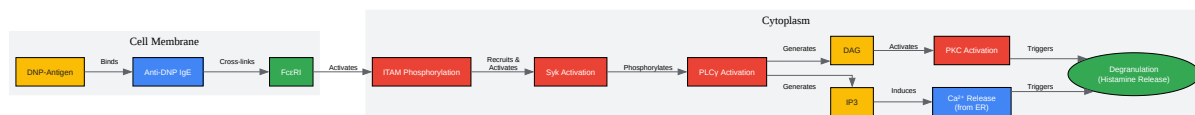
Procedure:

- Sample Preparation:
 - Dialyze both the **DNP-PEG4-acid**/conjugate and the anti-DNP antibody extensively against the same buffer to minimize heats of dilution.
 - Accurately determine the concentrations of both the ligand and the antibody. The antibody concentration should typically be 10-100 times the expected K_D .
- ITC Experiment:
 - Load the anti-DNP antibody into the sample cell and the **DNP-PEG4-acid**/conjugate into the injection syringe.
 - Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
- Data Analysis:
 - The raw data (heat pulses) are integrated to generate a binding isotherm (kcal/mol vs. molar ratio).
 - Fit the binding isotherm to a suitable binding model to directly determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the binding affinity (K_a , from which K_D can be calculated). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: $\Delta G = -RT\ln(K_a) = \Delta H - T\Delta S$.

Signaling Pathway and Experimental Workflow Visualizations

DNP-Antigen Mediated Signaling in Mast Cells

When a multivalent DNP-conjugated antigen cross-links IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells or basophils, it triggers a signaling cascade leading to degranulation and the release of inflammatory mediators.

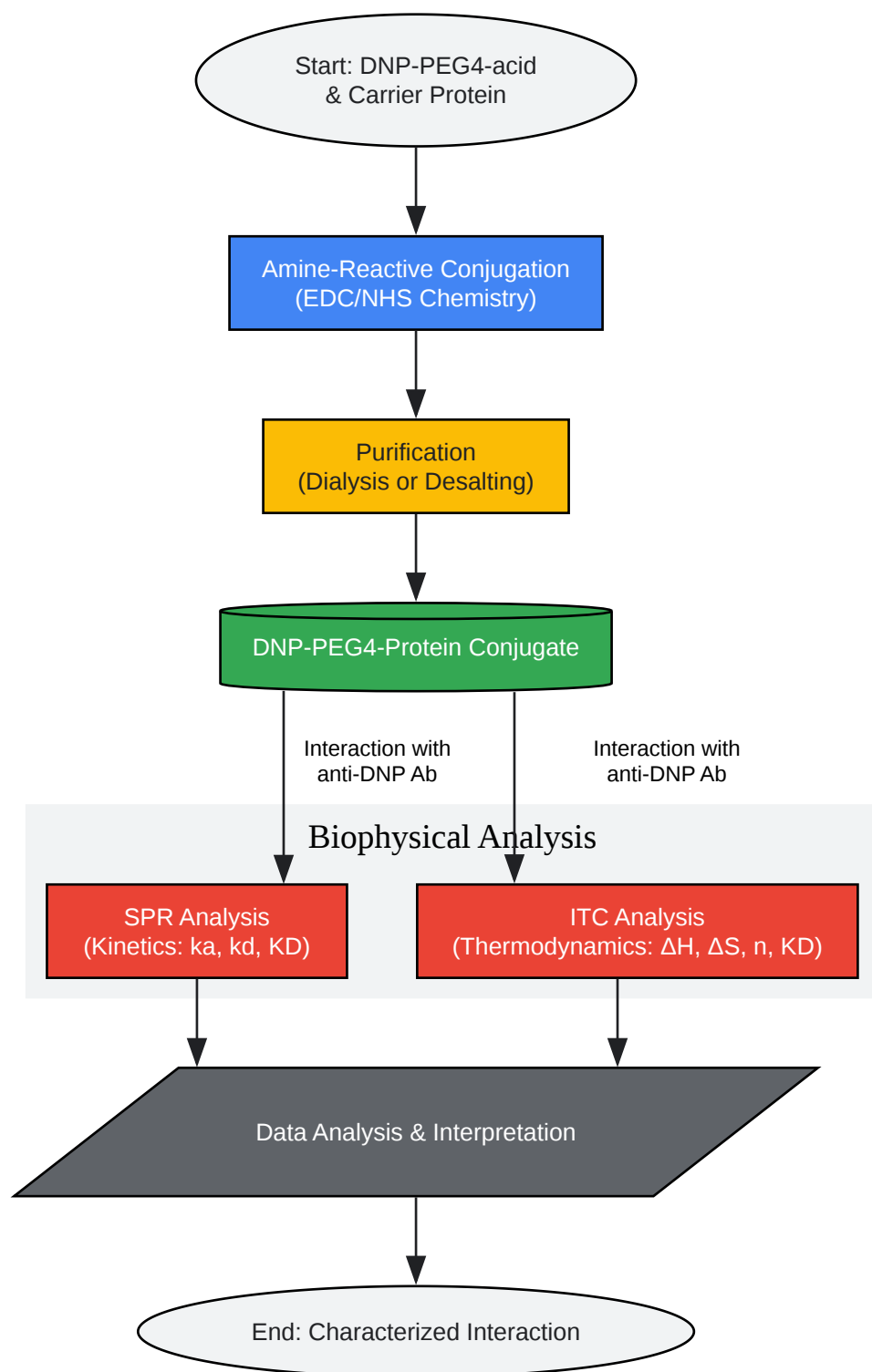


[Click to download full resolution via product page](#)

Caption: DNP-Antigen Signaling Pathway via FcεRI Cross-linking.

General Experimental Workflow for Biophysical Characterization

The logical flow for characterizing the interaction between **DNP-PEG4-acid** and an anti-DNP antibody involves conjugation followed by biophysical analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for DNP-conjugate creation and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [Biophysical Characterization of DNP-PEG4-acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607168#biophysical-characterization-of-dnp-peg4-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

